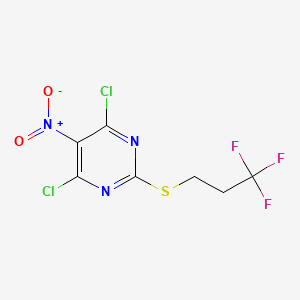
4,6-dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine is a heterocyclic aromatic compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of chlorine, nitro, and trifluoropropylsulfanyl groups attached to a pyrimidine ring, making it a versatile intermediate for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine typically involves the chlorination and nitration of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with nitric acid to introduce the nitro group. The trifluoropropylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate thiol reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium thiolate or amines in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in suitable solvents.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted pyrimidines: Formed by nucleophilic substitution reactions.
Sulfoxides and sulfones: Formed by the oxidation of the sulfanyl group.
Aplicaciones Científicas De Investigación
4,6-Dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine has diverse applications in scientific research:
Medicinal chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Organic synthesis: Serves as a building block for the synthesis of complex heterocyclic compounds.
Material science: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4,6-dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The presence of electron-withdrawing groups like nitro and trifluoropropylsulfanyl enhances its reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Dichloro-5-nitropyrimidine
- 4,6-Dichloro-2-methylpyrimidine
- 2,4-Dichloro-5-nitropyrimidine
Uniqueness
4,6-Dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine is unique due to the presence of the trifluoropropylsulfanyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for synthesizing compounds with enhanced biological activity and stability compared to its analogs .
Propiedades
Fórmula molecular |
C7H4Cl2F3N3O2S |
|---|---|
Peso molecular |
322.09 g/mol |
Nombre IUPAC |
4,6-dichloro-5-nitro-2-(3,3,3-trifluoropropylsulfanyl)pyrimidine |
InChI |
InChI=1S/C7H4Cl2F3N3O2S/c8-4-3(15(16)17)5(9)14-6(13-4)18-2-1-7(10,11)12/h1-2H2 |
Clave InChI |
OOXSPRVTTSGCQK-UHFFFAOYSA-N |
SMILES canónico |
C(CSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




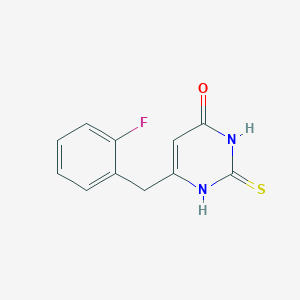
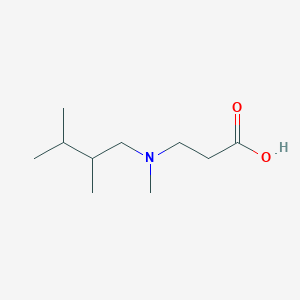
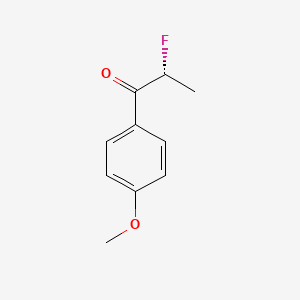

![(R)-N-[2-[3,4-Bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-4-(phenylmethoxy)benzenebutanamine](/img/structure/B13430454.png)

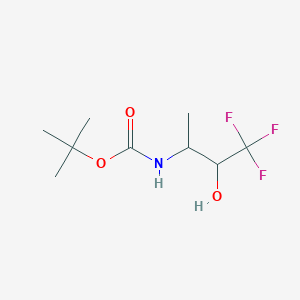

![1-Benzoyl-2-[(4RS)-1-methylhexahydro-1H-azepin-4-yl]diazane Dihydrochloride](/img/structure/B13430494.png)
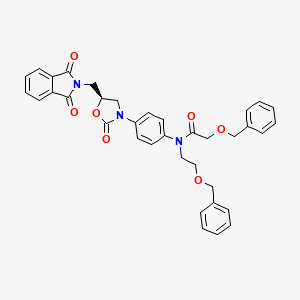
![1-Fluoro-3-[(S)-methanesulfinyl]benzene](/img/structure/B13430498.png)

